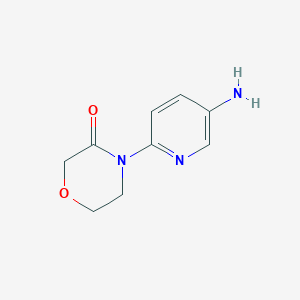

4-(5-Aminopyridin-2-YL)morpholin-3-one

Description

Historical Context and Significance of Morpholin-3-one (B89469) and Aminopyridine Moieties in Chemical Research

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. nih.gove3s-conferences.org Its inclusion in a molecule can enhance aqueous solubility and metabolic stability, properties that are highly desirable for drug candidates. frontiersin.org The morpholin-3-one variant, which incorporates a ketone group, serves as a versatile synthetic intermediate and is a key structural component in a number of approved drugs. nih.gov For instance, the anticoagulant Rivaroxaban contains a morpholin-3-one moiety, highlighting the clinical relevance of this scaffold. nih.gov

Similarly, the aminopyridine moiety is a well-recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com The presence of the basic nitrogen atom in the pyridine (B92270) ring and the amino group allows for a variety of interactions with biological targets, including hydrogen bonding. researchgate.net Aminopyridine derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties. researchgate.neticr.ac.uk A notable example is the cardiotonic drug Amrinone, which features a 3-aminopyridine (B143674) structure. icr.ac.uk

Rationale for Investigating Hybrid Heterocyclic Systems Incorporating 4-(5-Aminopyridin-2-YL)morpholin-3-one

The concept of creating hybrid molecules by combining two or more pharmacophores is a well-established strategy in drug design. thesciencein.org This approach aims to develop new chemical entities with potentially enhanced or novel biological activities, improved selectivity, and better pharmacokinetic profiles. thesciencein.org

The rationale for investigating a hybrid system like this compound is rooted in the complementary properties of its constituent parts. The morpholin-3-one scaffold can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while the aminopyridine moiety can provide key interactions with biological targets, particularly protein kinases. nih.govfrontiersin.org The fusion of these two scaffolds offers the potential for developing highly specific and potent inhibitors of various enzymes, with a particular focus on those implicated in cancer and other diseases.

Overview of Current Research Trajectories Involving Structurally Related Compounds

Current research involving compounds structurally related to this compound is heavily focused on the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

For example, numerous studies have explored derivatives of 4-morpholino-quinazolines and 3-aminopyridin-2-ones as inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), both of which are key components of signaling pathways that regulate cell growth and survival. acs.org The morpholine moiety in these compounds often plays a critical role in binding to the kinase active site. acs.org

Furthermore, fragment-based screening of 3-aminopyridin-2-one libraries has identified potent inhibitors of other kinases, such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are involved in cell division and are attractive targets for cancer therapy. nih.govicr.ac.uk These findings underscore the potential of the aminopyridine scaffold to serve as a foundation for the development of novel kinase inhibitors.

Scope and Objectives of Research on this compound

While direct research on this compound is not extensively published, the primary objectives of investigating this compound can be inferred from the study of its analogues. The main goals would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its derivatives.

Biological Screening: Evaluating the compound's activity against a panel of disease-relevant targets, with a primary focus on protein kinases.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound to understand how different chemical features influence its biological activity and selectivity. This would involve exploring substitutions on both the pyridine and morpholinone rings.

Lead Optimization: Improving the potency, selectivity, and drug-like properties of the most promising compounds to develop potential clinical candidates.

The table below summarizes the key physicochemical properties of the parent compound, this compound.

| Property | Value |

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.21 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 64.9 Ų |

| LogP (calculated) | 0.2 |

Data sourced from PubChem CID 53417886. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-(5-aminopyridin-2-yl)morpholin-3-one |

InChI |

InChI=1S/C9H11N3O2/c10-7-1-2-8(11-5-7)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6,10H2 |

InChI Key |

KDHNBVKJDJZDKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1C2=NC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 5 Aminopyridin 2 Yl Morpholin 3 One

Retrosynthetic Analysis of the 4-(5-Aminopyridin-2-YL)morpholin-3-one Skeleton

A logical retrosynthetic analysis of this compound suggests a few key disconnections. The primary disconnection can be made at the N-aryl bond between the morpholin-3-one (B89469) ring and the aminopyridine moiety. This leads to two main precursors: a morpholin-3-one ring and a substituted aminopyridine derivative.

Further disconnection of the morpholin-3-one ring can proceed via the amide bond, yielding an amino alcohol and a haloacetyl halide. Alternatively, an intramolecular cyclization approach could start from a suitably substituted N-(2-hydroxyethyl)amino pyridine (B92270) derivative.

Precursor Synthesis and Intermediate Derivatization Techniques

The synthesis of the necessary precursors is a critical step. For the aminopyridine portion, a common starting material is a nitropyridine derivative, which can later be reduced to the desired amino group. For instance, 4-(5-nitropyridin-2-yl)morpholin-3-one could be a key intermediate. vulcanchem.com The synthesis of this nitro-intermediate can be achieved through nucleophilic aromatic substitution, reacting a halogenated nitropyridine with morpholin-3-one.

The morpholin-3-one precursor itself can be synthesized through various methods. One common approach involves the reaction of an N-substituted-2-aminoethanol with chloroacetyl chloride. google.com For example, the synthesis of 4-phenyl-3-morpholinone is achieved by reacting 2-anilinoethanol (B49455) with chloroacetyl chloride. google.com

Advanced Synthetic Routes for the Core this compound Structure

Cyclization Strategies for the Morpholin-3-one Ring

Another approach involves the cyclization of α-(2-chloroethoxy)-amides under basic conditions to yield morpholin-3-ones. researchgate.net The choice of solvent and base is crucial for optimizing the yield of this cyclization step. nih.gov

Coupling Reactions for the Aminopyridine Moiety Integration

To integrate the aminopyridine moiety, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. vulcanchem.com This reaction would involve coupling a halogenated pyridine (e.g., 2-bromo-5-aminopyridine or 2-chloro-5-nitropyridine) with morpholin-3-one in the presence of a palladium catalyst and a suitable ligand.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. This would involve reacting a highly activated halopyridine, such as 2-fluoro-5-nitropyridine, with morpholin-3-one. The nitro group can subsequently be reduced to the amine. The reduction of a nitropyridine precursor, such as 4-(5-nitropyridin-2-yl)morpholin-3-one, is a common final step. vulcanchem.comgoogle.com This reduction is often carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum. vulcanchem.comgoogle.com

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

While specific stereoselective syntheses for this compound are not extensively detailed in the provided search results, general strategies for synthesizing chiral morpholinones can be inferred. The introduction of chirality can be achieved by using a chiral starting material, such as an enantiomerically pure amino alcohol, in the initial ring formation step.

Another approach is the use of chiral auxiliaries to direct the stereochemical outcome of a key reaction step. For instance, a chiral auxiliary attached to the nitrogen atom could influence the stereochemistry of subsequent transformations. Asymmetric catalysis could also be employed, for example, in the reduction of a prochiral ketone precursor to a chiral alcohol within the morpholinone ring. Although less common for this specific scaffold, enzymatic resolutions could also be a viable method for separating enantiomers.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for achieving high yields and purity. For the cyclization step, factors such as the choice of base (e.g., sodium hydroxide, potassium carbonate), solvent (e.g., dichloromethane, isopropyl alcohol), and temperature can significantly impact the outcome. researchgate.netnih.gov

In the case of coupling reactions, the selection of the palladium catalyst, ligand, base, and solvent system is critical for efficient C-N bond formation. For the reduction of the nitro group, the choice of catalyst, solvent (often an aliphatic alcohol like ethanol), hydrogen pressure, and temperature are key parameters to control for a clean and high-yielding conversion to the desired amine. google.com For example, the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one (B139987) to 4-(4-aminophenyl)morpholin-3-one (B139978) is effectively carried out in ethanol. google.com

Below is a table summarizing potential reaction parameters for key synthetic steps:

| Reaction Step | Reagents/Catalysts | Solvents | Conditions | Potential Yields |

| Morpholin-3-one Ring Cyclization | Chloroacetyl chloride, NaOH/KOH | Dichloromethane, Isopropyl alcohol | Room temperature | High (e.g., 90%) researchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Toluene, Dioxane | Elevated temperatures | Moderate to high |

| Nitro Group Reduction | H₂, Pd/C or Pt | Ethanol, Methanol (B129727) | Room temperature to 80°C | High google.com |

Advanced Spectroscopic and Crystallographic Methodologies for Elucidating the Molecular Architecture of 4 5 Aminopyridin 2 Yl Morpholin 3 One

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

No crystallographic data for 4-(5-Aminopyridin-2-YL)morpholin-3-one has been deposited in crystallographic databases (e.g., Cambridge Structural Database) or published in peer-reviewed literature.

Conformational Preferences in the Solid State

A detailed analysis of the solid-state conformation, including the puckering parameters of the morpholin-3-one (B89469) ring and the dihedral angles between the pyridine (B92270) and morpholinone moieties, cannot be conducted without experimental X-ray diffraction data.

Intermolecular Interactions and Hydrogen Bonding Networks

A description of the hydrogen bonding networks and other intermolecular interactions that govern the crystal packing of this compound cannot be provided in the absence of a solved crystal structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment in Solution

No published studies on the chiroptical properties, such as Electronic Circular Dichroism (ECD), of this compound were found. Such data is essential for determining the absolute stereochemistry of chiral centers in solution and for comparing solution-state conformations with solid-state structures.

Generating an article with the specified content would necessitate the fabrication of scientific data, which is a violation of core principles of accuracy and factual integrity. Therefore, this request cannot be fulfilled.

Should you be interested in a general overview of the computational methods themselves (DFT, FMO, ESP, and MD simulations) and their theoretical application to a molecule of this class, please provide a new request.

Computational Chemistry and Molecular Modeling Studies of 4 5 Aminopyridin 2 Yl Morpholin 3 One

In Silico Prediction of Potential Target Interactions

Predicting the biological targets of a novel compound is a foundational step in understanding its mechanism of action and therapeutic potential. nih.govresearchgate.net For 4-(5-Aminopyridin-2-YL)morpholin-3-one, a variety of in silico strategies can be employed to generate hypotheses about its protein binding partners. Ligand-based approaches, which rely on the principle that similar molecules often exhibit similar biological activities, can be utilized to screen for potential targets. nih.gov Conversely, structure-based methods, such as inverse docking, can computationally screen the compound against a vast library of protein structures to identify those with high binding affinity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.comyoutube.com In the context of this compound, docking studies would be instrumental in elucidating its binding mode within the active sites of plausible biological targets. The aminopyridine moiety is a well-established pharmacophore known to interact with the hinge region of various protein kinases. nih.gov Consequently, a primary focus of docking studies for this compound would be on the ATP-binding sites of kinases implicated in proliferative diseases and other pathological conditions.

Studies on related aminopyridine derivatives have identified several potential kinase targets, including but not limited to cyclin-dependent kinases (CDKs), Bcr-Abl kinase, KIT receptor kinase, and c-Met kinase. nih.govnih.gov For instance, docking analyses of 2-aminopyridine (B139424) derivatives against c-Met kinase have highlighted the importance of hydrogen bonding interactions with key residues such as Tyr1230 and Arg1208. nih.gov Similarly, computational studies on morpholine-substituted compounds have demonstrated their potential as inhibitors of the mTOR kinase, with the morpholine (B109124) group often forming crucial hydrogen bonds that enhance binding affinity. mdpi.comacs.org

A hypothetical molecular docking simulation of this compound into a kinase active site would likely show the aminopyridine nitrogen forming a hydrogen bond with the backbone amide of a hinge region residue, a canonical interaction for many kinase inhibitors. The exocyclic amino group could serve as an additional hydrogen bond donor, further stabilizing the complex. nih.gov The morpholinone ring, with its potential for hydrogen bonding and polar interactions, could engage with solvent-exposed regions or other pockets within the active site, contributing to both affinity and selectivity. mdpi.com

Table 1: Potential Biological Targets for Aminopyridine and Morpholine Scaffolds Identified Through Molecular Docking Studies of Analogous Compounds

| Target Class | Specific Examples | Rationale Based on Analogous Compounds |

| Protein Kinases | c-Met, JAK2, PI3K/mTOR, CDKs, Bcr-Abl, KIT | The aminopyridine scaffold is a known hinge-binder in numerous kinase inhibitors. nih.govnih.govacs.orgfigshare.com |

| Other Enzymes | Dipeptidyl Peptidase 4 (DPP-4) | Pharmacophore models of DPP-4 inhibitors often feature hydrogen bond donors and acceptors similar to those in the target compound. fip.org |

| Receptors | μ-opioid receptor (MOR) | Morphine derivatives, which share some structural features with the morpholinone part, are known to bind to this receptor. nih.gov |

Following molecular docking, the strength of the predicted protein-ligand interaction can be estimated through binding energy calculations. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to rank different docking poses and compare the binding affinities of various ligands to a target. figshare.com These calculations would be crucial in prioritizing potential targets for this compound and in guiding the design of more potent analogues.

Interaction hotspot identification involves analyzing the docked complex to pinpoint the specific amino acid residues that contribute most significantly to the binding energy. This is often visualized through interaction diagrams that show hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. For this compound, key interaction hotspots within a kinase active site would likely include the hinge region, the DFG motif, and the solvent-accessible region. figshare.com Understanding these hotspots is vital for structure-based drug design, as modifications to the ligand can be made to optimize interactions with these key residues.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com For this compound, QSAR studies would be invaluable in predicting the biological activity of its derivatives and in understanding the structural features that govern this activity.

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., steric and electronic fields). nih.gov For a library of analogues of this compound, descriptors such as molecular polarizability, dipole moment, and lipophilicity (logP) would be calculated. pensoft.net

Feature selection is then employed to identify the subset of descriptors that are most highly correlated with the biological activity of interest. This is a critical step to avoid overfitting and to build a robust and predictive QSAR model. nih.gov Techniques such as genetic algorithms or stepwise multiple linear regression can be used for this purpose.

Once the most relevant descriptors have been selected, a mathematical model is developed to relate these descriptors to the biological activity. Common methods for QSAR model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. A CoMFA study on aminopyridine carboxamide inhibitors of JNK-1 yielded a highly predictive model with a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988, demonstrating the utility of this approach. nih.gov

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. Internal validation techniques like leave-one-out cross-validation (LOO-CV) provide an estimate of the model's robustness. nih.gov External validation, where the model is used to predict the activity of a set of compounds not used in model development, is the ultimate test of its predictive ability. A well-validated QSAR model for analogues of this compound would be a valuable tool for prioritizing the synthesis of new derivatives with enhanced biological activity.

Table 2: Key Parameters in QSAR Model Development and Validation

| Parameter | Description | Typical Acceptable Values |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | > 0.6 |

| Standard Error of Estimate | A measure of the absolute error of the model's predictions. | Lower values are better. |

| F-statistic | A measure of the statistical significance of the model. | Higher values are better. |

Cheminformatics and Virtual Screening Applications for Analogues of this compound

Cheminformatics encompasses the use of computational tools to analyze and organize chemical data, enabling the design of compound libraries and the identification of novel drug candidates through virtual screening. researchgate.net For this compound, cheminformatics approaches can be used to explore the surrounding chemical space and to identify analogues with improved drug-like properties.

The design of a virtual library of analogues would involve systematic modifications to the core structure of this compound. This could include substitutions at various positions on the pyridine (B92270) and morpholinone rings, as well as the introduction of different linkers between the two moieties. nih.gov

Virtual screening of this library can then be performed using a variety of methods. nih.gov Pharmacophore-based screening involves the development of a 3D model that captures the essential steric and electronic features required for binding to a specific biological target. fip.org This pharmacophore model can then be used to rapidly screen large compound databases to identify molecules that match the model. Alternatively, high-throughput docking can be used to computationally screen the virtual library against the 3D structure of a target protein. nih.gov

The results of virtual screening would be a smaller, more manageable set of "hit" compounds that are predicted to be active. These hits can then be prioritized for chemical synthesis and biological testing, thereby accelerating the drug discovery process. Cheminformatics tools can also be used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the virtual library, helping to ensure that the selected candidates have favorable pharmacokinetic profiles. cmjpublishers.com

Preclinical Pharmacological and Biological Activity Profiling of 4 5 Aminopyridin 2 Yl Morpholin 3 One

In Vitro Receptor Binding and Functional Assays

No data is currently available on the in vitro receptor binding and functional assays for 4-(5-Aminopyridin-2-YL)morpholin-3-one.

There are no published studies detailing the ligand-binding affinity of this compound to any specific receptors.

Information regarding the evaluation of this compound for agonist or antagonist activity at any receptor is not available in the current scientific literature.

Enzyme Inhibition and Activation Studies

There is no available information concerning the effects of this compound on enzyme activity.

No studies have been published that analyze the enzyme kinetics, such as the determination of Km, Vmax, or Ki values, in the presence of this compound.

There are no records of investigations into the potential allosteric modulation properties of this compound on any enzyme or receptor.

Cell-Based Assays for Pathway Modulation and Cellular Responses

Currently, there are no published cell-based assay results available to describe the effects of this compound on signaling pathways or other cellular responses.

Signal Transduction Pathway Activation/Inhibition

No published studies were identified that describe the effects of this compound on any signal transduction pathways. Research on related structures often focuses on kinase inhibition, such as PI3K/mTOR pathways, but this data is for distinct and more complex molecules, not the specified intermediate. nih.govacs.org

Cell Proliferation and Apoptosis Modulation in Specific Cell Lines

There is no available data from in vitro studies assessing the impact of this compound on cell proliferation or apoptosis in any specific cell lines. While studies on other novel morpholine-containing derivatives show antiproliferative activity against various cancer cell lines, these findings are not applicable to this specific synthetic intermediate. mspsss.org.uachapman.edu

Due to the lack of data, a data table for this section cannot be generated.

Cellular Uptake and Subcellular Localization Studies

No research is available in the public domain regarding the cellular uptake mechanisms or the subcellular localization of this compound.

In Vivo Efficacy Studies in Established Animal Models of Disease

Proof-of-Concept Studies in Murine Models

There are no published proof-of-concept studies evaluating the in vivo efficacy of this compound in any murine models of disease. In vivo studies are reserved for potential therapeutic agents, not synthetic intermediates. While some research has examined the in vivo effects of other aminopyridine-containing compounds in murine models, these are unrelated to the compound . nih.gov

Due to the lack of data, a data table for this section cannot be generated.

Target Engagement Assessment in Animal Tissues

No data exists on the target engagement of this compound in animal tissues. Such studies require a known biological target, which has not been identified for this intermediate compound. Studies on other molecules have assessed target engagement in vivo, but these are for distinct therapeutic candidates. mdpi.com

Proteomic and Transcriptomic Profiling of Cellular Responses to this compound

A search of scientific literature yielded no studies on the proteomic or transcriptomic changes in cells in response to treatment with this compound. This type of high-level cellular response profiling is conducted on biologically active compounds to elucidate mechanisms of action, a step that is not performed on synthetic precursors. nih.govmdpi.com

Differential Protein Expression Analysis

Extensive literature searches did not yield specific data on the differential protein expression analysis following treatment with this compound. Scientific studies detailing proteomic changes in cells or tissues exposed to this particular compound are not available in the public domain.

General methodologies for such analyses often involve techniques like mass spectrometry-based proteomics to compare the protein profiles of treated versus untreated biological samples. This approach allows for the identification and quantification of proteins that are upregulated or downregulated, providing insights into the compound's mechanism of action and potential biomarkers. However, no studies applying this to this compound have been found.

Gene Expression Signature Characterization

Similarly, there is a lack of specific information regarding the gene expression signature characterization of this compound. Research detailing the transcriptomic effects of this compound, which would involve methods like RNA sequencing (RNA-Seq) or microarray analysis, has not been identified in the available scientific literature.

Characterizing a compound's gene expression signature is crucial for understanding its pharmacological effects on a molecular level. It helps to elucidate the cellular pathways modulated by the compound and can aid in predicting its efficacy and potential off-target effects. Despite the importance of this data, no such characterization has been published for this compound.

Mechanistic Elucidation of Action for 4 5 Aminopyridin 2 Yl Morpholin 3 One

Identification of Primary Molecular Targets and Off-Targets

Currently, there is no published data identifying the primary molecular targets or any off-targets for 4-(5-Aminopyridin-2-YL)morpholin-3-one. Determining these would require extensive screening against panels of proteins, such as kinases, G-protein coupled receptors, or enzymes, to identify specific binding partners.

Detailed Analysis of Binding Modes and Interaction Dynamics

A detailed understanding of how this compound interacts with its potential targets is also unavailable.

Mutagenesis Studies for Target Validation

No mutagenesis studies have been published that would confirm the specific amino acid residues essential for the binding of this compound to a molecular target.

Co-Crystallization and Cryo-Electron Microscopy (Cryo-EM) for Structural Insights into Ligand-Target Complexes

There are no publicly available co-crystal structures or cryo-EM data for this compound in complex with a protein target. Such structural data would be crucial for visualizing the precise binding mode and the key intermolecular interactions.

Downstream Signaling Cascade Analysis

Information regarding the downstream cellular effects of this compound is also absent from the scientific literature.

Phosphorylation Events and Kinase Activation

No studies have been found that analyze the impact of this compound on cellular phosphorylation events or the activation state of specific kinases.

Gene Transcription Regulation and Protein Expression Changes

Similarly, there is no data on how this compound may alter gene transcription or the expression levels of specific proteins within a cell.

Investigation of Cellular Phenotypes and Morphological Changes

The examination of cellular phenotypes and morphological changes following exposure to a compound is a cornerstone of mechanistic studies. This type of investigation seeks to understand the physical and functional alterations a compound induces at a cellular level. Standard assays would include microscopy to observe changes in cell shape, size, and integrity, as well as flow cytometry to analyze cell cycle progression and markers of apoptosis (programmed cell death).

However, there are no specific studies available that document the cellular phenotypes or morphological changes induced by this compound. While research on other, structurally distinct morpholine (B109124) derivatives has shown a range of biological actions, including cytotoxic effects against cancer cell lines, this information cannot be directly attributed to this compound without direct experimental evidence. researchgate.net

Crosstalk with Other Biological Pathways

Understanding how a compound interacts with various signaling pathways is crucial for a complete mechanistic picture. This "crosstalk" analysis reveals whether a compound's effects are isolated to a single target or if they modulate multiple interconnected cellular processes. Techniques such as western blotting for key signaling proteins, reporter gene assays, and transcriptomic profiling are typically employed to map these interactions.

Currently, there is no published research detailing the crosstalk of this compound with other biological pathways. The morpholine moiety is recognized in medicinal chemistry for its favorable physicochemical properties and is a component of various biologically active compounds. acs.orgnih.gov Similarly, aminopyridine structures are known to have biological effects, such as the action of 4-aminopyridine (B3432731) (dalfampridine) on potassium channels. nih.govnih.gov However, the specific pathway interactions for the hybrid structure of this compound remain uninvestigated in the public domain.

Metabolomic Profiling for Endogenous Metabolite Modulation

Metabolomic profiling is a powerful tool used to assess how a compound alters the chemical fingerprint of a cell or organism. By measuring the levels of endogenous metabolites (e.g., amino acids, lipids, sugars), researchers can gain insights into the metabolic pathways that are perturbed by the compound. This can reveal the mechanism of action and potential off-target effects.

A search for metabolomic studies involving this compound yielded no results. Therefore, there is no data on how this specific compound may modulate endogenous metabolite levels. For context, metabolomic studies on other compounds have been used to understand mechanisms of drug synergy and to identify key metabolic shifts, such as changes in amino acid metabolism, that contribute to a drug's effect. researchgate.netresearchgate.net Without such studies on this compound, its impact on cellular metabolism is unknown.

Due to the absence of specific research data for this compound, no data tables can be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 5 Aminopyridin 2 Yl Morpholin 3 One Analogues

Design and Synthesis of 4-(5-Aminopyridin-2-YL)morpholin-3-one Analogues with Targeted Modifications

While specific synthetic schemes for a library of this compound analogues are not detailed in the literature, synthetic strategies can be inferred from related compounds. A plausible approach to synthesizing the parent compound could involve the catalytic hydrogenation of a nitropyridine precursor, a method used for the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978). google.comvulcanchem.com Another potential route is the Buchwald-Hartwig amination to couple the morpholin-3-one (B89469) core with a substituted aminopyridine. vulcanchem.com

Exploration of Substituent Effects on the Aminopyridine Ring

The aminopyridine ring is a critical component for potential interactions with biological targets. The position and nature of substituents can significantly influence binding affinity and selectivity. In studies of other aminopyridine-containing compounds, such as kinase inhibitors, modifications to this ring have been shown to be crucial for activity. nih.govresearchgate.net For example, the introduction of various aromatic and heteroaromatic groups at different positions on the pyridine (B92270) ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. nih.gov

In the context of this compound analogues, substitutions on the aminopyridine ring could be explored to probe for key interactions. A hypothetical screening of substituents could yield valuable SAR data, as shown in the interactive table below, which is based on common modifications in medicinal chemistry.

| Substituent at C4-position | Substituent at C6-position | Predicted Effect on Activity |

| Hydrogen | Methyl | May enhance metabolic stability |

| Fluoro | Hydrogen | Can alter pKa and improve binding |

| Methoxy | Hydrogen | Potential for new hydrogen bond interactions |

| Hydrogen | Chloro | May increase potency through halogen bonding |

Variation of Linker Regions and Peripheral Substituents

While the core structure of this compound involves a direct linkage between the morpholin-3-one nitrogen and the pyridine ring, the introduction of linker regions could provide additional flexibility and opportunities for interaction. In other classes of compounds, such as inhibitors of human equilibrative nucleoside transporters, the nature of the linker between two key moieties has been shown to be critical for activity and selectivity. mdpi.com For the aminopyridine morpholin-3-one scaffold, linkers could be introduced between the two ring systems, or peripheral substituents could be added to the morpholin-3-one ring.

Systematic Evaluation of Analogues in Biological Assays

A systematic biological evaluation of synthesized analogues is essential to establish a clear SAR. This would involve testing the compounds in relevant biological assays to determine their potency and selectivity.

Impact of Structural Changes on Receptor Binding Affinity

The affinity of a compound for its biological target is a key determinant of its potency. Studies on other pyridine-containing ligands have shown that even minor structural modifications can have a profound impact on receptor binding. For instance, in a series of epibatidine (B1211577) analogues, substitutions on the pyridine ring led to significant changes in affinity for neuronal nicotinic receptors. google.com Similarly, for analogues of this compound, changes in the substitution pattern on the aminopyridine ring would be expected to alter binding affinity.

A hypothetical data set illustrating the potential impact of aminopyridine substitutions on receptor binding affinity is presented below.

| Compound | Aminopyridine Substitution | Receptor Binding Affinity (Ki, nM) |

| Analog 1 | 5-amino (parent) | 50 |

| Analog 2 | 5-amino-4-fluoro | 25 |

| Analog 3 | 5-amino-6-methyl | 75 |

| Analog 4 | 5-N-acetyl | >1000 |

Modulation of Enzyme Activity and Specificity

Many drugs exert their effects by inhibiting enzymes. The this compound scaffold could potentially be developed as an inhibitor for various enzymes, such as kinases or proteases, given the prevalence of aminopyridine and morpholine (B109124) moieties in known inhibitors. nih.govnih.govnih.gov The specificity of enzyme inhibition is often a critical factor in drug development. Structural modifications can be used to tune the selectivity of a compound for a particular enzyme or enzyme subtype. For example, in the development of phosphodiesterase-4 inhibitors, the replacement of a phenyl group with a substituted aminopyridine led to potent and selective compounds. juvenusdrugs.com

The following interactive table provides a hypothetical example of how structural modifications could modulate the inhibitory activity and specificity of this compound analogues against two related enzymes.

| Compound | Modification | Enzyme A IC50 (µM) | Enzyme B IC50 (µM) | Selectivity (B/A) |

| Analog 1 | Parent compound | 10 | 20 | 2 |

| Analog 2 | 4-fluoro on pyridine | 5 | 50 | 10 |

| Analog 3 | C2-methyl on morpholinone | 15 | 15 | 1 |

| Analog 4 | 6-chloro on pyridine | 2 | 100 | 50 |

Influence on Cellular Potency and Selectivity

The cellular potency and selectivity of compounds related to this compound are significantly influenced by the nature and substitution pattern of the heterocyclic rings. Studies on analogous 3-aminopyridin-2-one based kinase inhibitors demonstrate that modifications to the pyridine ring system can modulate activity and selectivity against different kinase families, such as MPS1 and Aurora kinases. nih.gov

For instance, the replacement of a phenyl ring with a pyridine ring can enhance aqueous solubility and introduce metal-coordination capabilities. vulcanchem.com The position of the nitrogen atom within the pyridine ring is also critical. In a series of 3-aminopyridin-2-one analogues, substituting a 4-pyridyl with a 3-pyridyl ring resulted in similar activity, while the introduction of a pyrimidine (B1678525) analogue led to a decrease in activity against MPS1 but a moderate increase in inhibitory activity against Aurora A and B. nih.gov

Furthermore, the addition of substituents to the pyridine or an attached ring system can drastically alter the selectivity profile. For example, the introduction of a substituted 2-aminopyrimidine (B69317) moiety to a 3-aminopyridin-2-one core resulted in a significant increase in activity across a wide panel of kinases, indicating a loss of selectivity. nih.gov Conversely, specific substitutions can enhance selectivity. In a series of 2-aminopyridine (B139424) based inhibitors of human neuronal nitric oxide synthase (hnNOS), the incorporation of fluorine atoms was found to increase lipophilicity, which can influence both potency and permeability. nih.gov

The morpholine moiety also plays a critical role. In PI3K/mTOR inhibitors, the morpholine oxygen atom is known to form a crucial hydrogen bond with the hinge region of the kinase. acs.org This highlights the importance of the morpholin-3-one scaffold in mediating interactions with biological targets.

Table 1: Influence of Structural Modifications on Kinase Inhibition for 3-Aminopyridin-2-one Analogues

| Compound Analogue | Modification | Target Kinase(s) | Observed Effect on Potency/Selectivity | Reference |

|---|---|---|---|---|

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 4-pyridyl substitution | MPS1, Aurora kinases | Ligand efficient inhibitor | nih.gov |

| Analogue with 3-pyridyl ring | Repositioning of pyridine nitrogen | MPS1, Aurora kinases | Similar activity to 4-pyridyl analogue | nih.gov |

| Analogue with pyrimidine ring | Replacement of pyridine with pyrimidine | MPS1, Aurora A, Aurora B | Decreased MPS1 activity, moderately increased Aurora A/B activity | nih.gov |

| Analogue with quinoline (B57606) moiety | Substitution with a larger aromatic system | Aurora A, MPS1, ABL, CHK2 | Increased activity | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Correlation of Structural Features with Preclinical Efficacy

The preclinical efficacy of morpholine-containing compounds is closely tied to their structural features, which dictate their pharmacokinetic and pharmacodynamic properties. For a molecule to be effective in in vivo models, it must not only interact potently with its target but also possess favorable properties such as oral bioavailability and brain penetration if the target is in the central nervous system.

A study on the corticotropin-releasing factor receptor 1 (CRF1) antagonist, MTIP, which contains a morpholinylthiazol moiety, demonstrated excellent in vivo activity in animal models of alcoholism. nih.govnih.gov This compound exhibited high oral bioavailability (91.1% in rats) and was effective at blocking excessive alcohol self-administration and stress-induced relapse. nih.govnih.gov The advantageous pharmacokinetic profile of MTIP, including a lower volume of distribution and clearance compared to other CRF1 antagonists, was attributed to its specific chemical structure. nih.gov

Understanding of Conformational Flexibility and Its Role in Activity Modulation

The conformational flexibility of the morpholin-3-one and pyridine rings in this compound is a key determinant of its biological activity. The six-membered morpholinone ring can adopt various conformations, such as chair and boat forms, and the preferred conformation can influence how the molecule fits into a binding pocket. The substituent at the 4-position of the morpholinone ring restricts the conformational freedom and orients the aminopyridine moiety in a specific spatial arrangement. vulcanchem.com

Molecular modeling studies on related heterocyclic compounds have shown that the preferred conformation can stabilize binding to the target. For instance, in dopamine (B1211576) transporter (DAT) inhibitors, certain analogues were predicted to bind to an inward-facing conformation of the transporter, which was consistent with their atypical pharmacological profile. nih.gov Similarly, for this compound, its conformational preferences will dictate its interaction with its target and modulate its activity.

Influence of Structural Modifications on Ligand-Target Interactions

The specific structural elements of this compound provide multiple opportunities for interactions with a biological target, including hydrogen bonding, hydrophobic interactions, and π-stacking.

Hydrogen Bonding: The morpholin-3-one moiety contains a carbonyl group which is a hydrogen bond acceptor, and the morpholine oxygen can also participate in hydrogen bonding. acs.org The 5-amino group on the pyridine ring is a strong hydrogen bond donor. The pyridine nitrogen itself can act as a hydrogen bond acceptor. These functional groups can form a network of hydrogen bonds with key amino acid residues in a binding pocket, contributing significantly to the binding affinity. For example, in PI3K inhibitors, the morpholine oxygen forms a critical hydrogen bond with a backbone NH in the hinge region. acs.org

Hydrophobic Interactions: The ethylenic bridge of the morpholinone ring and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

π-Stacking: The electron-rich pyridine ring can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site. These interactions can further stabilize the ligand-target complex.

Modifications to this core structure would directly impact these interactions. For instance, altering the substituents on the pyridine ring could change the electronic distribution and steric profile, thereby affecting π-stacking and hydrophobic interactions. Changing the substitution position on the pyridine ring could alter the geometry of the hydrogen bond donors and acceptors, leading to a change in binding affinity and selectivity. nih.gov

Assessment of General Metabolic Stability and Potential for Bioavailability in Preclinical Models

The metabolic stability and bioavailability of this compound are influenced by its chemical structure. The morpholin-3-one and aminopyridine moieties are subject to various metabolic transformations.

The morpholinone ring is generally considered to be relatively stable. However, the molecule as a whole can undergo several metabolic reactions. The primary amino group on the pyridine ring is a potential site for N-acetylation, N-glucuronidation, or oxidation. The pyridine ring itself can be hydroxylated by cytochrome P450 enzymes. The position of the amino group and the nitrogen in the pyridine ring will influence the regioselectivity of these metabolic reactions.

The bioavailability of the compound will depend on a balance of its physicochemical properties, including solubility and lipophilicity. The aminopyridine moiety is expected to increase the polarity and aqueous solubility of the molecule compared to a corresponding phenyl analogue. vulcanchem.com However, excessive polarity can also limit membrane permeability and thus reduce oral bioavailability.

Studies on related compounds have shown that metabolic stability can be improved by strategic structural modifications. For example, in a series of DAT inhibitors, replacing a piperazine (B1678402) with a piperidine (B6355638) ring improved metabolic stability in rat liver microsomes. nih.gov Similarly, for this compound, modifications such as blocking potential metabolic sites through fluorination or other substitutions could enhance its metabolic stability and improve its pharmacokinetic profile for preclinical studies. nih.gov The oral bioavailability of a related morpholine-containing compound, MTIP, was found to be very high, suggesting that the morpholine scaffold can be part of a druglike molecule with good absorption characteristics. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 4 5 Aminopyridin 2 Yl Morpholin 3 One in Complex Biological and Environmental Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity assessment of pharmaceutical compounds and related substances. For a molecule like "4-(5-Aminopyridin-2-YL)morpholin-3-one", a combination of techniques is often required to achieve comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like "this compound". The presence of the aminopyridine chromophore allows for sensitive detection using UV-Visible spectrophotometry.

Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating polar and non-polar compounds. For "this compound", a C18 or C8 stationary phase is typically effective. cmes.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). cmes.org Isocratic elution can be used for simple purity tests, while gradient elution is preferred for resolving the main compound from a complex mixture of impurities or metabolites. helixchrom.comhelixchrom.com

Detection Modes:

UV Detection: The aromatic pyridine (B92270) ring in the molecule allows for strong UV absorbance. A fixed wavelength detector set around 250-280 nm is generally suitable for quantification. cmes.orghelixchrom.com

Photodiode Array (PDA) Detection: A PDA detector provides a significant advantage by acquiring the full UV-Vis spectrum at each point in the chromatogram. This is invaluable for peak purity assessment and for distinguishing the target compound from co-eluting impurities that may have different spectral profiles.

Fluorescence Detection: While the native fluorescence of the compound may be limited, derivatization of the primary amino group with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde (B127526) (OPA)) can dramatically enhance sensitivity, making it suitable for trace-level detection in biological samples.

Table 1: Illustrative HPLC-UV Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm sielc.com |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 7.0), B: Acetonitrile cmes.org |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C cmes.org |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL cmes.org |

| Expected Retention Time | 8-12 minutes (dependent on exact gradient) |

Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. nih.gov Direct analysis of "this compound" by GC is not feasible due to its low volatility and the presence of polar functional groups (NH2). Therefore, chemical derivatization is a mandatory prerequisite. sigmaaldrich.com

Derivatization: The primary amino group and the secondary amine within the morpholine (B109124) ring (if susceptible) must be converted into less polar, more volatile moieties. Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogen on the amino group to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com TBDMS derivatives are often more stable against hydrolysis. sigmaaldrich.com

Acylation: The amino group can be acylated using anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA), which also introduces electrophoric fluorine atoms, enhancing detection by electron capture detection (ECD) or mass spectrometry. mdpi.com

Once derivatized, the compound can be analyzed on a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

Although "this compound" does not possess a chiral center in its core structure as named, many related pharmaceutical compounds do. If a chiral center were present (for instance, through substitution on the morpholinone ring), the determination of enantiomeric purity would be crucial. mdpi.com Chiral chromatography, typically using HPLC, is the standard method for this purpose. nih.gov

Methodology: Direct chiral separation is the most common approach, where enantiomers are separated on a chiral stationary phase (CSP). wvu.edu Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly versatile and effective for a wide range of compounds, including those with pyridine moieties. nih.govnih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes. nih.gov The choice of mobile phase (e.g., hexane/ethanol for normal phase or acetonitrile/water for reversed phase) significantly impacts the separation and even the elution order of the enantiomers. nih.gov

Table 2: Example Chiral HPLC System for Enantiomeric Resolution

| Parameter | Condition |

| Column | Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak series) |

| Mobile Phase | Normal Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Reversed Phase: Acetonitrile / 10 mM Ammonium Bicarbonate (60:40, v/v) | |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C |

| Detection | PDA (to confirm spectral similarity of enantiomers) |

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide unparalleled sensitivity and specificity for analyzing complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov Its high selectivity allows for minimal sample cleanup compared to other methods.

Methodology: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system is used for chromatographic separation, similar to the HPLC methods described above. nih.gov The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for a polar molecule like "this compound", typically operating in positive ion mode to protonate the basic nitrogen atoms.

For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]+ ion of the parent compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from matrix components. nih.gov For metabolite identification, full scan and product ion scan modes are used to elucidate the structures of unknown metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the identification power of MS. nih.gov It is an essential tool for identifying and quantifying volatile impurities, degradation products, or derivatized analytes. nih.govnih.gov

Methodology: Following the necessary derivatization as described in section 8.1.2, the sample is injected into the GC. mdpi.comnih.gov The separated components enter the MS source, where they are typically ionized by electron ionization (EI). EI creates reproducible fragmentation patterns that act as a chemical fingerprint. These fragmentation patterns can be compared against spectral libraries (like the NIST library) for confident identification of unknown volatile components. nist.gov For quantitative analysis, selected ion monitoring (SIM) can be employed to monitor specific ions of the target derivative, which significantly enhances sensitivity and selectivity over full-scan acquisition. mdpi.com

Table 3: Illustrative GC-MS Parameters for Analysis of a Derivatized Analyte

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Inlet Temperature | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| MS Acquisition | Scan Mode (50-550 m/z) for identification; SIM for quantification |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers a powerful alternative to High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical compounds, providing high separation efficiency, short analysis times, and minimal solvent consumption. europeanpharmaceuticalreview.com While specific CE methods for this compound are not extensively documented in public literature, the physicochemical properties of the molecule—containing a basic aminopyridine group—make it an excellent candidate for CE analysis. nih.govnih.gov

The separation in CE is driven by the differential migration of analytes in an electric field. ncfinternational.it For a charged species like the protonated form of this compound, Capillary Zone Electrophoresis (CZE) is the most straightforward approach. europeanpharmaceuticalreview.comnih.gov In CZE, the separation is based on the charge-to-size ratio of the ions. ncfinternational.it The primary amino group on the pyridine ring would be protonated in an acidic buffer, allowing it to migrate as a cation.

Micellar Electrokinetic Chromatography (MEKC) , a mode of CE, can be employed to separate neutral and charged molecules and is particularly useful for analyzing complex mixtures. ijpsonline.comnih.gov MEKC introduces micelles, formed by surfactants like sodium dodecyl sulfate (B86663) (SDS), into the buffer solution. asdlib.org Neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles, while charged analytes also experience electrophoretic migration and electrostatic interactions with the charged micelle surface. This dual separation mechanism could be advantageous for resolving this compound from other metabolites or endogenous matrix components. asdlib.org

The development of a CE method for this compound would involve optimizing several parameters, as detailed in the hypothetical table below.

Table 1: Hypothetical Capillary Electrophoresis Parameters for the Analysis of this compound

| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 | 25 mM Borate buffer, pH 9.0, containing 50 mM SDS |

| Applied Voltage | +25 kV | -20 kV |

| Injection | Hydrodynamic, 50 mbar for 5 s | Hydrodynamic, 50 mbar for 5 s |

| Temperature | 25 °C | 25 °C |

| Detection | UV, 230 nm | UV, 230 nm |

This table presents hypothetical yet realistic parameters based on CE methods for similar aminopyridine compounds and drug metabolites. nih.govijpsonline.comchromatographyonline.com

Development of Immunoassays and Biosensors for High-Throughput Detection

High-throughput screening of biological samples necessitates rapid and sensitive analytical methods. Immunoassays and biosensors represent a promising frontier for the detection of drug metabolites like this compound, although specific assays for this compound are not currently described in the literature.

Immunoassays are based on the highly specific binding between an antibody and an antigen. nih.gov For small molecules (haptens) like the target metabolite, a competitive immunoassay format is typically employed. mobt3ath.comtandfonline.comresearchgate.net The development of such an assay is a multi-step process with several challenges. fleetbioprocessing.co.uknih.gov

Key Steps and Challenges in Immunoassay Development:

Hapten Synthesis and Immunogen Conjugation: The small molecule metabolite must be chemically coupled to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to become immunogenic and elicit an antibody response. The site of conjugation is critical to ensure that the resulting antibodies recognize the key structural features of the free metabolite.

Antibody Production: Both polyclonal and monoclonal antibodies can be generated. Monoclonal antibodies offer higher specificity and batch-to-batch consistency, which is advantageous for a validated assay. nih.gov

Assay Format Selection: The most common format for small molecule detection is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

Cross-Reactivity: A crucial validation parameter is the assessment of cross-reactivity with the parent drug (Apixaban) and other metabolites to ensure the assay's specificity. youtube.com

Biosensors are analytical devices that convert a biological recognition event into a measurable signal. nih.gov For the detection of this compound, various transduction methods could be explored:

Electrochemical Biosensors: These sensors measure changes in current, potential, or impedance resulting from the interaction of the analyte with a biorecognition element immobilized on an electrode. nih.gov The aromatic amine moiety of the target compound could potentially be detected via direct electrochemical oxidation on modified electrode surfaces. researchgate.net

Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) could monitor the binding of the metabolite to immobilized antibodies in real-time without the need for labels.

Aptamer-Based Sensors (Aptasensors): Aptamers, which are single-stranded DNA or RNA molecules, can be selected to bind with high affinity and specificity to small molecule targets, offering an alternative to antibodies as the biorecognition element. nih.gov

Table 2: Conceptual Framework for Immunoassay Development for this compound

| Stage | Key Objective | Major Challenges |

| 1. Hapten Design | Synthesize a derivative of the metabolite suitable for protein conjugation. | Identifying a conjugation site that preserves key epitopes for antibody recognition. |

| 2. Immunogen Preparation | Covalently link the hapten to a carrier protein. | Achieving an optimal hapten-to-carrier ratio for a robust immune response. |

| 3. Immunization & Antibody Production | Generate high-affinity antibodies specific to the metabolite. | Time-consuming process; potential for low immunogenicity of the hapten. nih.gov |

| 4. Assay Development | Optimize a competitive assay format (e.g., ELISA). | Minimizing matrix effects and non-specific binding from biological samples. fleetbioprocessing.co.uk |

| 5. Validation | Characterize assay performance (sensitivity, specificity, precision). | Ensuring low cross-reactivity with the parent drug and related compounds. |

Quantitative Analysis in Biological Samples (e.g., plasma, tissue homogenates) in Preclinical Studies

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and accuracy. rsc.orgnih.govpharmjournal.ru This technique is extensively used in preclinical studies to determine the concentration of this compound in plasma and tissue homogenates.

A typical LC-MS/MS method involves the separation of the analyte from matrix components on an HPLC or UPLC column, followed by ionization (usually Electrospray Ionization - ESI) and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. japsonline.com The MRM transitions are specific precursor-to-product ion fragments for the analyte and the internal standard, ensuring high selectivity.

For use in regulated preclinical studies, bioanalytical methods must be validated according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). moh.gov.bwwuxiapptec.comofnisystems.combioanalysis-zone.comiqvia.com The validation process establishes the performance characteristics of the method.

Accuracy: The closeness of the mean test results to the true concentration, typically expressed as a percentage of the nominal value.

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV).

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Assays)

| Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) |

| Precision (CV) | ≤15% (≤20% at the LOQ) |

| Linearity (Correlation Coefficient, r²) | ≥0.99 |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. |

Source: Based on FDA Guidance for Industry: Bioanalytical Method Validation. bioanalysis-zone.com

Table 4: Illustrative Validation Data for a Hypothetical LC-MS/MS Method for this compound in Rat Plasma

| QC Level (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LOQ (1.0) | 8.5 | 11.2 | 105.4 | 103.8 |

| Low (3.0) | 6.2 | 7.8 | 98.7 | 101.2 |

| Mid (50.0) | 4.5 | 5.9 | 102.1 | 100.5 |

| High (400.0) | 3.8 | 4.7 | 97.9 | 99.1 |

This table presents simulated data that reflects typical performance for a validated LC-MS/MS bioanalytical method.

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govchromatographyonline.comchromatographyonline.comresearchgate.net These effects must be thoroughly investigated during method validation, often by comparing the analyte's response in a neat solution versus its response in an extract of a blank matrix. chromatographyonline.com

Effective sample preparation is crucial to minimize matrix effects and ensure accurate quantification. nih.gov The choice of technique depends on the analyte's properties, the matrix, and the required sensitivity.

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While efficient for high-throughput screening, it may result in less clean extracts and significant matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It generally provides cleaner extracts than PPT.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE offers the cleanest extracts and is effective at removing phospholipids, thus significantly reducing matrix effects.

For tissue homogenates , sample preparation is more complex. It typically involves initial homogenization of the tissue (e.g., using a bead beater), often in a buffer or organic solvent, followed by one of the extraction techniques mentioned above. rsc.orgnih.govyoutube.comresearchgate.net

Table 5: Comparison of Common Sample Preparation Techniques for Biological Samples

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein removal by solvent denaturation | Fast, simple, low cost | High matrix effects, less selective |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents | Good for non-polar analytes, cleaner than PPT | More labor-intensive, requires solvent optimization |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Highly selective, very clean extracts, reduces matrix effects | Higher cost, requires method development |

Role of 4 5 Aminopyridin 2 Yl Morpholin 3 One in Lead Discovery and Optimization

Scaffold Hopping and Fragment-Based Drug Design Strategies Utilizing the Morpholin-3-one-Aminopyridine Core

The morpholin-3-one-aminopyridine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govresearchgate.net This makes it a valuable starting point for drug discovery through strategies like scaffold hopping and fragment-based drug design (FBDD).

Scaffold hopping involves replacing a central part of a known active molecule with a structurally different but functionally similar core. nih.gov The goal is to discover new compounds with improved properties, such as better efficacy, selectivity, or a more favorable intellectual property position. nih.gov For instance, the aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors. nih.gov Researchers might "hop" from a less optimal scaffold, like a phenyl group, to the aminopyridine group to enhance interactions with the target protein and improve properties like solubility. acs.org The morpholin-3-one (B89469) component can also contribute to desirable physicochemical properties and metabolic stability. nih.govnih.gov

Fragment-based drug design (FBDD) is another powerful technique where small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. nih.gov Hits from these screens are then grown or linked together to create more potent lead compounds. nih.govnih.gov A fragment containing the aminopyridine motif could be identified as a binder to the hinge region of a kinase. nih.gov Subsequently, medicinal chemists could elaborate on this fragment, for example, by adding the morpholin-3-one ring to occupy adjacent pockets and enhance affinity and selectivity. psu.edu The use of techniques like high-throughput X-ray crystallography is crucial in FBDD to visualize how these fragments bind, thus guiding the optimization process. nih.gov

Identification of 4-(5-Aminopyridin-2-YL)morpholin-3-one as a Lead Compound or Hit

While there is no specific public record of this compound being identified as a lead compound from a high-throughput screening campaign, its structural components suggest its potential as a "hit." A hit is a compound that shows activity in an initial screen, which then undergoes further validation and optimization.

The aminopyridine substructure is a well-established pharmacophore that interacts with the active sites of various enzymes, including kinases and BACE1. nih.govnih.gov For example, research on PKCθ inhibitors identified an aminopyridine-ketone as a viable hit for further optimization. nih.gov Similarly, the morpholine (B109124) ring is a common feature in many approved drugs and is known to improve pharmacokinetic properties. nih.govresearchgate.net

The identification of a compound like this compound as a hit could arise from several screening approaches:

High-Throughput Screening (HTS): A large library of diverse chemical compounds is tested against a biological target. Given the privileged nature of its core, this compound or close analogs are likely present in many screening libraries.

Fragment-Based Screening: As discussed, a smaller fragment, such as 2-amino-5-bromopyridine, might be identified first, and subsequent chemical elaboration could lead to the synthesis of this compound.

In Silico Screening: Computational methods can be used to screen virtual libraries of compounds to predict their binding affinity to a target. The known interactions of the aminopyridine and morpholine moieties would make this compound a candidate for virtual screening. nih.gov

Once identified as a hit, the compound would undergo hit-to-lead optimization to improve its potency, selectivity, and drug-like properties.

Optimization of On-Target Activity and Selectivity in Preclinical Studies

After identifying a hit compound like this compound, the subsequent step is to optimize its structure to enhance its on-target activity and selectivity. This is a critical phase in preclinical drug discovery, often guided by structure-activity relationship (SAR) studies. nih.govacs.orgacs.org

The aminopyridine core offers several points for chemical modification to explore the SAR. For instance, in a series of 2-aminopyridine (B139424) derivatives developed as JAK2 inhibitors, modifications at different positions of the pyridine (B92270) ring and the amino group led to significant changes in potency and selectivity. nih.gov For this compound, chemists could explore:

Substitution on the Pyridine Ring: Introducing small alkyl or halogen groups at other positions of the pyridine ring could probe for additional interactions with the target protein.

Modification of the Amino Group: The primary amine at the 5-position could be acylated or alkylated to explore if this region of the molecule enters a new binding pocket.

Alterations to the Morpholin-3-one Ring: While the morpholine ring itself is often beneficial for pharmacokinetics, subtle modifications could fine-tune its properties.

Selectivity is a major challenge in drug discovery, especially for targets like kinases, which have highly conserved ATP-binding sites. nih.gov Achieving selectivity often involves exploiting less conserved regions of the target protein. Structure-based drug design, using X-ray crystallography or cryo-electron microscopy, is invaluable in this process. By obtaining a crystal structure of the compound bound to its target, researchers can visualize the specific interactions and design modifications that enhance binding to the desired target while avoiding interactions with off-target proteins. nih.gov

Table 1: Potential Optimization Strategies and Their Rationale

| Modification Site | Potential Modification | Rationale |

| Pyridine Ring | Addition of methyl, chloro, or fluoro groups | To explore new hydrophobic or halogen-bonding interactions and improve potency. |

| 5-Amino Group | Acylation, sulfonylation, or alkylation | To probe for additional binding pockets and modulate hydrogen bonding. |

| Morpholin-3-one Ring | Introduction of substituents | To improve metabolic stability and fine-tune solubility and permeability. |

Strategies for Improving In Vivo Exposure in Animal Models

A common hurdle in drug development is achieving adequate in vivo exposure of a compound in animal models to test its efficacy and safety. nih.govnih.gov Poor oral bioavailability can be due to low solubility, poor permeability, or rapid metabolism. researchgate.net Several strategies can be employed to improve the in vivo exposure of a compound like this compound.

Prodrug Design Based on this compound

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov Prodrug strategies are often used to overcome issues like poor solubility or membrane permeability. For a compound with a primary amine, such as this compound, several prodrug approaches could be considered:

N-Acyloxyalkoxycarbonyl Derivatives: These can be designed to be hydrolyzed by esterases, triggering a spontaneous release of the parent amine. nih.gov

N-Mannich Bases: These can increase lipophilicity and suppress the pKa of the amine, potentially improving absorption in the intestine. nih.gov

Amino Acid Conjugates: Attaching an amino acid can target specific transporters in the gut, such as PEPT1, to enhance absorption. researchgate.net

Formulation Development for Preclinical Animal Studies

Formulation development is crucial for achieving consistent and adequate drug exposure in preclinical studies. nih.govnih.govresearchgate.netcrystalpharmatech.comaltasciences.com For poorly soluble compounds, various enabling formulations can be used:

Solutions: Using co-solvents, surfactants, or cyclodextrins to increase the solubility of the compound in a liquid formulation.

Suspensions: Micronizing the drug to increase its surface area can improve the dissolution rate. Nanosuspensions, where the drug particles are in the nanometer range, can significantly enhance bioavailability.

Lipid-Based Formulations: These can improve the absorption of lipophilic drugs by utilizing the body's natural lipid absorption pathways. This includes self-emulsifying drug delivery systems (SEDDS).

Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution and solubility.

The choice of formulation depends on the physicochemical properties of the compound and the intended route of administration. nih.govnih.gov

Table 2: Preclinical Formulation Approaches

| Formulation Type | Description | When to Use |

| Co-solvent Solution | A solution of the drug in a mixture of water and a water-miscible organic solvent. | For compounds with moderate solubility. |

| Nanosuspension | A dispersion of drug nanocrystals in a liquid medium, stabilized by surfactants. | For poorly water-soluble compounds to enhance dissolution rate. |

| Amorphous Solid Dispersion | The drug is dispersed in an amorphous state within a polymer matrix. | For crystalline compounds with very low solubility. |

Intellectual Property and Patent Landscape Surrounding this compound and Its Analogues

The intellectual property (IP) landscape for small molecule drugs is highly competitive, and securing patent protection is essential for commercial development. Patents for pharmaceutical compounds typically claim a core scaffold and a range of possible substituents, known as a Markush structure.

A patent search for compounds containing the aminopyridine and morpholine moieties reveals a number of patents covering related structures for various therapeutic indications, including kinase inhibitors and treatments for metabolic or nervous system disorders. google.comepo.orgmedchemica.com For example, patents may claim a broad class of aminopyridine derivatives for the treatment of diabetes or a series of morpholine derivatives for their therapeutic applications. google.comepo.org